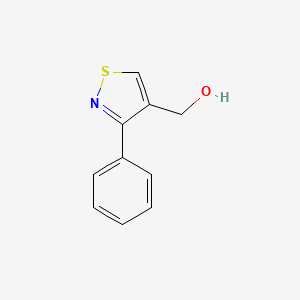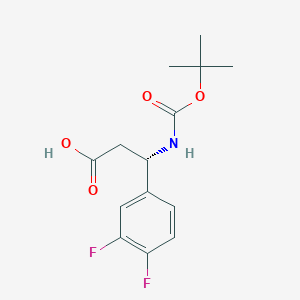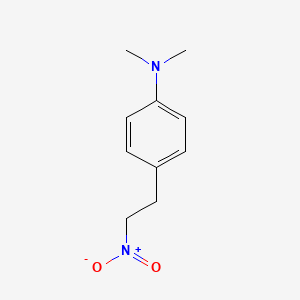
1-Bromo-2-(hexyloxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(hexyloxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromine atom at the first position and a hexyloxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(hexyloxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the hexyloxy group. One common method involves the following steps:
Bromination: Cyclopentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide to yield 1-bromocyclopentane.
Nucleophilic Substitution: The 1-bromocyclopentane is then reacted with hexanol in the presence of a strong base like sodium hydride or potassium tert-butoxide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(hexyloxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The hexyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or ethers.
Elimination Reactions: Formation of cyclopentene derivatives.
Oxidation: Formation of ketones or aldehydes from the hexyloxy group.
Aplicaciones Científicas De Investigación
1-Bromo-2-(hexyloxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-(hexyloxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The hexyloxy group can participate in oxidation reactions, where it is converted to a carbonyl group.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-2-(ethoxy)cyclopentane: Contains an ethoxy group instead of a hexyloxy group.
1-Bromo-2-(propoxy)cyclopentane: Features a propoxy group in place of the hexyloxy group.
Uniqueness
1-Bromo-2-(hexyloxy)cyclopentane is unique due to the length of its hexyloxy chain, which can influence its reactivity and physical properties compared to shorter alkoxy-substituted analogs. The longer chain can affect solubility, boiling point, and interactions with other molecules, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-hexoxycyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11H,2-9H2,1H3 |
Clave InChI |
HEYSPWYYMXPGNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)













